Cas no 1479466-70-0 (Sodium 2,3-difluorobenzene-1-sulfinate)

Sodium 2,3-difluorobenzene-1-sulfinate is a fluorinated aromatic sulfinate salt commonly employed as a versatile intermediate in organic synthesis. Its key advantages include high reactivity in cross-coupling reactions, particularly in the formation of carbon-sulfur and carbon-carbon bonds, making it valuable for pharmaceutical and agrochemical applications. The presence of fluorine atoms enhances its electron-withdrawing properties, improving selectivity in nucleophilic substitution reactions. The sodium sulfinate group provides excellent solubility in polar solvents, facilitating handling in aqueous or mixed-phase systems. This compound is particularly useful in palladium-catalyzed transformations and as a precursor for sulfone derivatives. Its stability under standard conditions ensures reliable performance in synthetic workflows.
Sodium 2,3-difluorobenzene-1-sulfinate structure
1479466-70-0 structure
Product name:Sodium 2,3-difluorobenzene-1-sulfinate
CAS No:1479466-70-0
MF:C6H3F2NaO2S
MW:200.13839840889
CID:5684841
PubChem ID:112734185

Sodium 2,3-difluorobenzene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • 1479466-70-0
    • EN300-723171
    • SODIUM2,3-DIFLUOROBENZENE-1-SULFINATE
    • SODIUM 2,3-DIFLUOROBENZENE-1-SULFINATE
    • 2,3-difluorobenzenesulfinate
    • Sodium 2,3-difluorobenzene-1-sulfinate
    • Inchi: 1S/C6H4F2O2S.Na/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1
    • InChI Key: QHZYJYLGWUOCDZ-UHFFFAOYSA-M
    • SMILES: S(C1C=CC=C(C=1F)F)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 199.97195111g/mol
  • Monoisotopic Mass: 199.97195111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.3Ų

Sodium 2,3-difluorobenzene-1-sulfinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-723171-5.0g
sodium 2,3-difluorobenzene-1-sulfinate
1479466-70-0
5g
$2110.0 2023-05-23
Enamine
EN300-723171-2.5g
sodium 2,3-difluorobenzene-1-sulfinate
1479466-70-0
2.5g
$1428.0 2023-05-23
Enamine
EN300-723171-0.05g
sodium 2,3-difluorobenzene-1-sulfinate
1479466-70-0
0.05g
$612.0 2023-05-23
Enamine
EN300-723171-10.0g
sodium 2,3-difluorobenzene-1-sulfinate
1479466-70-0
10g
$3131.0 2023-05-23
Enamine
EN300-723171-0.5g
sodium 2,3-difluorobenzene-1-sulfinate
1479466-70-0
0.5g
$699.0 2023-05-23
Enamine
EN300-723171-0.25g
sodium 2,3-difluorobenzene-1-sulfinate
1479466-70-0
0.25g
$670.0 2023-05-23
Enamine
EN300-723171-0.1g
sodium 2,3-difluorobenzene-1-sulfinate
1479466-70-0
0.1g
$640.0 2023-05-23
Enamine
EN300-723171-1.0g
sodium 2,3-difluorobenzene-1-sulfinate
1479466-70-0
1g
$728.0 2023-05-23

Additional information on Sodium 2,3-difluorobenzene-1-sulfinate

Comprehensive Overview of Sodium 2,3-difluorobenzene-1-sulfinate (CAS No. 1479466-70-0)

Sodium 2,3-difluorobenzene-1-sulfinate (CAS No. 1479466-70-0) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a difluorobenzene core and a sulfinate functional group, makes it a versatile building block for modern chemical applications. This compound has garnered significant attention due to its role in facilitating efficient C-F bond activation and sulfonation reactions, which are critical in drug discovery and material science.

In recent years, the demand for fluorinated aromatic compounds like Sodium 2,3-difluorobenzene-1-sulfinate has surged, driven by their applications in bioactive molecule design and electronic materials. Researchers and industries are increasingly exploring its potential in catalysis and green chemistry, aligning with global trends toward sustainable synthesis methods. The compound’s stability and solubility in aqueous systems further enhance its practicality for large-scale industrial processes.

One of the most searched topics related to this compound is its role in cross-coupling reactions, a cornerstone of modern organic synthesis. Users frequently inquire about its reactivity with palladium catalysts or its use in constructing heterocyclic frameworks. Additionally, its compatibility with microwave-assisted synthesis—a technique gaining traction for reducing reaction times—has become a focal point for chemists optimizing workflows.

From an SEO perspective, keywords such as "buy Sodium 2,3-difluorobenzene-1-sulfinate," "1479466-70-0 supplier," and "difluorobenzene derivatives applications" reflect high user intent. These queries highlight the compound’s commercial relevance and the need for detailed technical data, including NMR spectra and HPLC purity specifications. Manufacturers often emphasize its low toxicity profile and compliance with REACH regulations, addressing growing consumer concerns about chemical safety.

Innovative applications of Sodium 2,3-difluorobenzene-1-sulfinate extend to OLED materials and lithium-ion battery electrolytes, where its fluorine atoms contribute to thermal stability and conductivity. This aligns with the booming interest in energy storage solutions and flexible electronics. Furthermore, its use in peptide modification underscores its importance in bioconjugation strategies, a hot topic in targeted drug delivery research.

To ensure optimal handling, technical literature recommends storing the compound under inert conditions to prevent oxidation of the sulfinate moiety. Analytical methods like mass spectrometry and X-ray crystallography are commonly employed to characterize its purity and structural integrity, topics frequently explored in academic forums and patent filings.

In summary, Sodium 2,3-difluorobenzene-1-sulfinate (CAS No. 1479466-70-0) represents a critical tool for chemists navigating the complexities of fluorine chemistry and sulfur-mediated transformations. Its interdisciplinary applications, from life sciences to materials engineering, position it as a compound of enduring scientific and industrial value.

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